2-Nitrothianthrene
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Overview
Description
2-Nitrothianthrene is an organic compound with the molecular formula C12H7NO2S2. It is a derivative of thianthrene, a sulfur-containing heterocyclic compound. The presence of the nitro group (−NO2) in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrothianthrene can be synthesized through several methods. One common approach involves the nitration of thianthrene using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group into the thianthrene ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrothianthrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 2-Aminothianthrene.
Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrothianthrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thianthrene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as high-refractive-index polymers and optoelectronic devices
Mechanism of Action
The mechanism of action of 2-Nitrothianthrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and protein function .
Comparison with Similar Compounds
2-Nitronaphthalene: Another nitro compound with a similar structure but different chemical properties.
Thianthrene: The parent compound without the nitro group.
2-Aminothianthrene: The reduced form of 2-Nitrothianthrene
Uniqueness: this compound is unique due to the presence of both sulfur atoms and the nitro group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
89880-56-8 |
---|---|
Molecular Formula |
C12H7NO2S2 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-nitrothianthrene |
InChI |
InChI=1S/C12H7NO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H |
InChI Key |
NAINMSQQJXGAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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